(S)-3-Amino-4-methylpentanoic acid ethyl ester
CAS No.: 142342-78-7
Cat. No.: VC21129530
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 142342-78-7 |
---|---|
Molecular Formula | C8H17NO2 |
Molecular Weight | 159.23 g/mol |
IUPAC Name | ethyl (3S)-3-amino-4-methylpentanoate |
Standard InChI | InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 |
Standard InChI Key | UEXXWHOBPJEQJJ-ZETCQYMHSA-N |
Isomeric SMILES | CCOC(=O)C[C@@H](C(C)C)N |
SMILES | CCOC(=O)CC(C(C)C)N |
Canonical SMILES | CCOC(=O)CC(C(C)C)N |
Chemical Identity and Properties
(S)-3-Amino-4-methylpentanoic acid ethyl ester is a beta-amino acid derivative with the chemical formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is characterized by its stereochemistry at the 3-position, which carries the S-configuration. The compound belongs to the class of esters derived from 3-amino-4-methylpentanoic acid, which is a positional isomer of leucine.
Key Identification Data
The following table summarizes the fundamental chemical identifiers for this compound:
Parameter | Value |
---|---|
CAS Number | 142342-78-7 |
Molecular Formula | C8H17NO2 |
Molecular Weight | 159.23 g/mol |
IUPAC Name | ethyl (3S)-3-amino-4-methylpentanoate |
InChI | InChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1 |
InChI Key | UEXXWHOBPJEQJJ-ZETCQYMHSA-N |
Canonical SMILES | CCOC(=O)CC(C(C)C)N |
Isomeric SMILES | CCOC(=O)CC@@HN |
Physical and Chemical Properties
The compound exists as a stable organic material at room temperature with specific properties that make it valuable for synthetic applications. While detailed physical characterization data is limited in the search results, the compound is expected to exhibit solubility in common organic solvents due to its ester functionality and moderate polarity.
Structural Features and Stereochemistry
Molecular Structure
The structure of (S)-3-amino-4-methylpentanoic acid ethyl ester contains several key functional groups:
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An ethyl ester group (-COOEt)
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A primary amine group (-NH2) at the beta position
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A branched alkyl chain (isopropyl group) at the beta position
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A stereocenter at the 3-position with S-configuration
Stereochemical Significance
The S-configuration at the 3-position is crucial for the compound's biological activity and its applications in asymmetric synthesis. This stereochemistry makes it valuable as a chiral building block in the synthesis of more complex molecules with defined stereochemical requirements . The defined stereochemistry distinguishes it from its enantiomer, (R)-3-amino-4-methylpentanoic acid ethyl ester, which would have different chemical and biological properties.
Chemical Reactivity
Functional Group Reactivity
The compound contains both an amine group and an ester group, providing two distinct reactive centers:
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The primary amine group can participate in:
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Nucleophilic substitution reactions
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Amide formation
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Schiff base condensation reactions
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Protection/deprotection chemistry
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The ester group can undergo:
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Hydrolysis to yield the corresponding acid
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Transesterification
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Reduction to produce alcohols
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Amidation reactions
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Applications in Synthetic Transformations
The compound's dual functionality makes it particularly useful in synthetic chemistry. For example, it can engage in Schiff base condensation with aldehydes, as suggested by research in which related amino acid esters (such as ethyl L-leucinate) participate in such reactions . In one reported application, ethyl L-leucinate (a related compound) was used in a stereoselective intramolecular cycloaddition reaction via a Schiff base condensation to synthesize a pentacyclic Amaryllidaceae alkaloid .
Research Applications and Significance
Pharmaceutical Intermediates
As a chiral building block, (S)-3-amino-4-methylpentanoic acid ethyl ester may serve as an intermediate in the synthesis of pharmaceutically active compounds. The defined stereochemistry makes it valuable for creating more complex molecules with specific three-dimensional arrangements required for biological activity .
Peptide Chemistry
The compound's structural similarity to amino acid derivatives suggests potential applications in peptide synthesis. Related compounds such as ethyl L-leucinate hydrochloride are widely used in peptide chemistry , indicating similar applications may exist for (S)-3-amino-4-methylpentanoic acid ethyl ester.
Asymmetric Synthesis
Market and Industry Information
While specific market data for (S)-3-amino-4-methylpentanoic acid ethyl ester is limited in the search results, information about the related R-isomer provides some insight into the commercial landscape for this class of compounds.
Market Trends
Research reports indicate a growing market for amino acid derivatives, including specialized compounds like (R)-3-amino-4-methylpentanoic acid ethyl ester . The market analysis suggests increasing demand driven by pharmaceutical applications and specialized chemical synthesis needs.
Comparison with Related Compounds
Related Amino Acid Derivatives
Several compounds structurally related to (S)-3-amino-4-methylpentanoic acid ethyl ester appear in the scientific literature:
Compound | CAS Number | Relationship |
---|---|---|
(R)-3-amino-4-methylpentanoic acid ethyl ester | Not provided | Enantiomer |
3-amino-4-methylpentanoic acid | 5699-54-7 | Parent acid |
(R)-3-amino-4-methylpentanoic acid | 75992-50-6 | Enantiomer of parent acid |
Ethyl L-leucinate hydrochloride | 2743-40-0 | Related amino acid ester |
Structural and Functional Differences
The key difference between (S)-3-amino-4-methylpentanoic acid ethyl ester and conventional amino acids like leucine lies in the position of the amino group. While leucine has an alpha-amino group, this compound features a beta-amino group, which alters its chemical reactivity and biological properties .
The compound differs from its acid form (3-amino-4-methylpentanoic acid) by the presence of an ethyl ester group, which increases lipophilicity and may enhance membrane permeability in biological systems. This property can be advantageous for certain pharmaceutical applications .
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